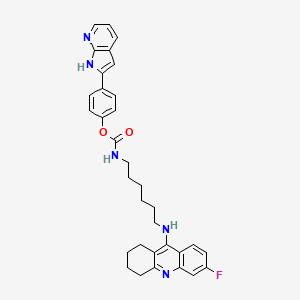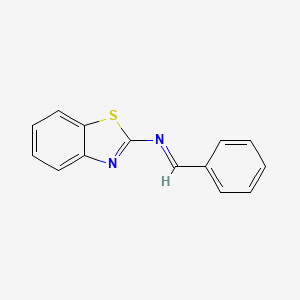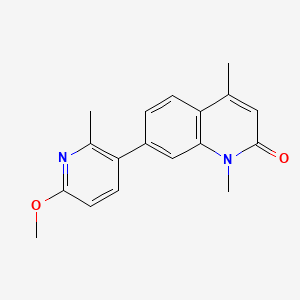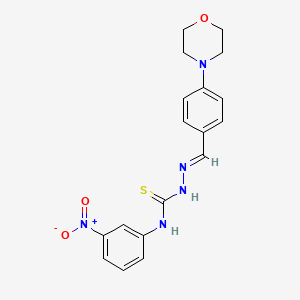
Cy5-PEG2-TCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-PEG2-TCO is a fluorescent dye that contains a trans-cyclooctene (TCO) group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing a tetrazine group. This reaction is highly selective, fast, and biocompatible, making this compound a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-TCO typically involves the conjugation of a Cy5 dye with a PEG2 linker and a TCO group. The reaction conditions often include the use of solvents such as water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH). The reaction is carried out under controlled temperatures to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the product. The compound is typically stored at -20°C to maintain its stability and shipped under frozen conditions .
Análisis De Reacciones Químicas
Types of Reactions
Cy5-PEG2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. This reaction forms a stable, covalent linkage between the TCO group and the tetrazine group .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include tetrazine-containing molecules. The reaction conditions are typically mild and biocompatible, making it suitable for use in biological systems .
Major Products Formed
The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable, covalent adduct. This product is highly fluorescent and can be used for various detection and imaging applications .
Aplicaciones Científicas De Investigación
Cy5-PEG2-TCO has a wide range of applications in scientific research, including:
Chemistry: Used for chemoselective labeling and detection of tetrazine-tagged molecules
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells and tissues
Medicine: Utilized in pretargeting approaches for targeted drug delivery and imaging
Industry: Applied in the development of diagnostic assays and biosensors
Mecanismo De Acción
The mechanism of action of Cy5-PEG2-TCO involves the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. The TCO group in this compound reacts with the tetrazine group to form a stable, covalent linkage. This reaction is highly selective and fast, making it suitable for various biological and chemical applications .
Comparación Con Compuestos Similares
Similar Compounds
Cy5-TCO: Similar to Cy5-PEG2-TCO but without the PEG2 linker. .
Cy5-PEG2-TCO4: A derivative of this compound containing four PEG units.
Uniqueness
This compound is unique due to its PEG2 linker, which enhances its solubility and biocompatibility. This makes it particularly suitable for applications in live cell imaging and targeted drug delivery .
Propiedades
Fórmula molecular |
C47H65ClN4O5 |
|---|---|
Peso molecular |
801.5 g/mol |
Nombre IUPAC |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,11,13-14,16-19,21,23-28,37H,6-8,10,12,15,20,22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b21-11+; |
Clave InChI |
OMUFABULRAIRJT-YUZSSDIYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)






